![molecular formula C19H18N2O2 B2887087 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 956508-54-6](/img/structure/B2887087.png)
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole class of organic compounds. It is also known as 4-MPMC and is used in scientific research for various purposes.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, closely related to the compound , has focused on combined experimental and theoretical studies. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved characterizing the compound using NMR, Fourier transform infrared spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Density functional theory was applied for comparing experimental results with theoretical calculations, providing insights into the molecule's structural and spectral properties (Viveka et al., 2016).
Functionalization Reactions and Structural Studies
Studies on functionalization reactions involving pyrazole-3-carboxylic acid derivatives have been conducted, focusing on the reactions with various aminophenols and aminopyridines. These studies include the synthesis of novel compounds and analysis of their structures using NMR, IR, mass spectroscopy, and theoretical methods such as RHF/3-21G and RHF/6-31G methods (Yıldırım & Kandemirli, 2006), (Yıldırım et al., 2005).
Corrosion Inhibition in Petroleum Industry
In the petroleum industry, pyrazol derivatives, similar to the target compound, have been explored for their potential in corrosion inhibition. Research in this area includes green synthesis of these compounds and their application in mitigating corrosion in oil well stimulation processes. Experimental and theoretical approaches, such as electrochemical methods and density functional theory, are utilized to evaluate the effectiveness of these compounds in corrosion inhibition (Singh et al., 2020).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of pyrazole derivatives. Studies involve synthesizing novel compounds and evaluating their optical nonlinearity using techniques like UV-Vis and FT-IR spectroscopy. Such research provides insights into the potential applications of these compounds in optical limiting and other photonic applications (Chandrakantha et al., 2013).
Molecular Conformation and Hydrogen Bonding
Investigations into the molecular conformation and hydrogen bonding of pyrazole-3,4-dicarboxylate derivatives have been carried out, revealing complex hydrogen-bonded framework structures. These studies are crucial for understanding the molecular interactions and stability of these compounds (Asma et al., 2018).
Synthesis of Metal Coordination Polymers
Research in the field of coordination chemistry has involved the synthesis of metal coordination polymers using pyrazole-4-carboxylic acid derivatives. These studies focus on the structural diversity and potential applications of these polymers in areas such as catalysis and material science (Cheng et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)11-21-12-17(19(22)23)18(20-21)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVQGJFHYVQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)
![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)
![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)
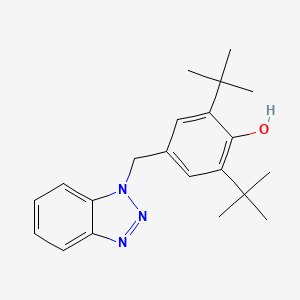
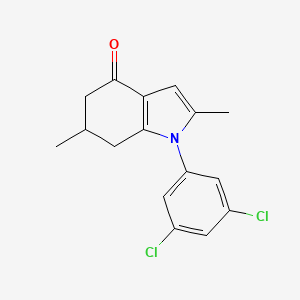
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)
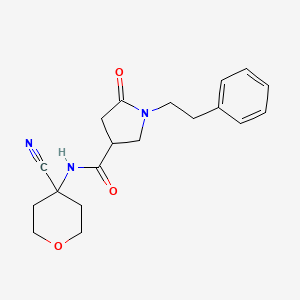
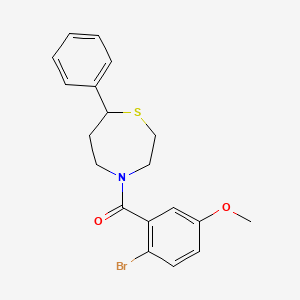
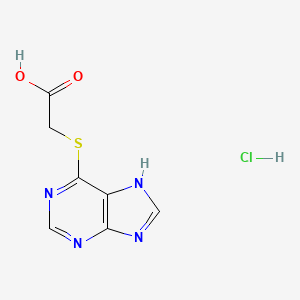
![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)
![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)
